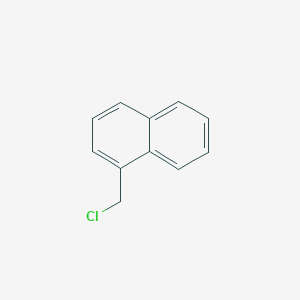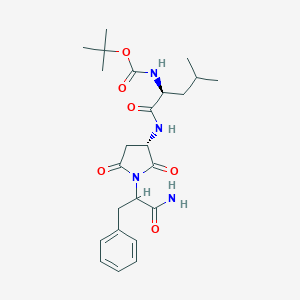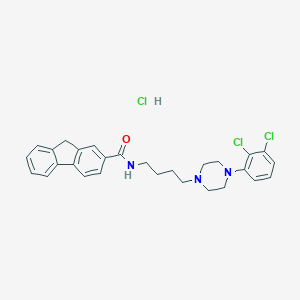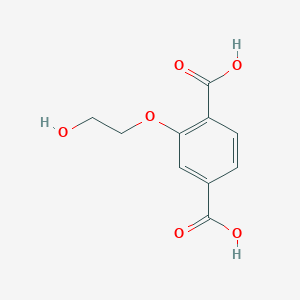
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-, also known as DEHT, is a chemical compound used in various scientific applications. It is a colorless liquid that is soluble in water and has a molecular weight of 294.27 g/mol. DEHT is primarily used as a plasticizer, a substance added to plastics to increase their flexibility and durability. However, it has also been found to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- is not well understood. However, it is believed to function as a plasticizer by reducing the intermolecular forces between polymer chains, allowing them to slide past each other more easily. This increases the flexibility and durability of the plastic.
Biochemische Und Physiologische Effekte
There is limited research on the biochemical and physiological effects of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-. However, studies have shown that 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- can be toxic to aquatic organisms and may have negative effects on the environment. In addition, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been found to have estrogenic activity, meaning that it can mimic the effects of estrogen in the body. This has raised concerns about its potential impact on human health.
Vorteile Und Einschränkungen Für Laborexperimente
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has several advantages for use in lab experiments. It is a non-toxic and non-flammable liquid that is easy to handle and store. It is also readily available and relatively inexpensive. However, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has some limitations, including its limited solubility in some solvents and its potential for estrogenic activity, which may affect the results of experiments involving hormone-sensitive cells or tissues.
Zukünftige Richtungen
There are several potential future directions for research involving 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)-. One area of interest is the development of new drug delivery systems using 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- nanoparticles. Researchers are also investigating the use of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- in the synthesis of new polymers with improved properties. In addition, there is ongoing research into the environmental impact of 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- and its potential effects on human health.
Synthesemethoden
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- is synthesized through the esterification of phthalic anhydride with ethylene glycol in the presence of a catalyst such as sulfuric acid or zinc oxide. The reaction produces 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- and water as byproducts. The resulting 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- can be purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been used in various scientific research applications, including as a solvent in chromatography, as a plasticizer in polymer synthesis, and as a component in drug delivery systems. In addition, 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- has been found to have potential applications in the field of nanotechnology. Researchers have used 1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- to create nanoparticles for drug delivery and to modify the surface properties of materials.
Eigenschaften
CAS-Nummer |
111822-80-1 |
|---|---|
Produktname |
1,4-Benzenedicarboxylic acid, 2-(2-hydroxyethoxy)- |
Molekularformel |
C10H10O6 |
Molekulargewicht |
226.18 g/mol |
IUPAC-Name |
2-(2-hydroxyethoxy)terephthalic acid |
InChI |
InChI=1S/C10H10O6/c11-3-4-16-8-5-6(9(12)13)1-2-7(8)10(14)15/h1-2,5,11H,3-4H2,(H,12,13)(H,14,15) |
InChI-Schlüssel |
DUTCVPBBKYHUPD-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1C(=O)O)OCCO)C(=O)O |
Kanonische SMILES |
C1=CC(=C(C=C1C(=O)O)OCCO)C(=O)O |
Synonyme |
1,4-BENZENEDICARBOXYLIC ACID, 2-(2-HYDROXYETHOXY)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



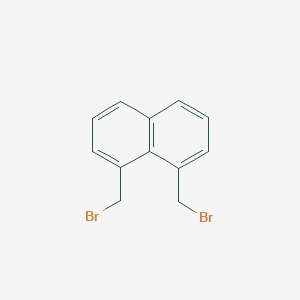
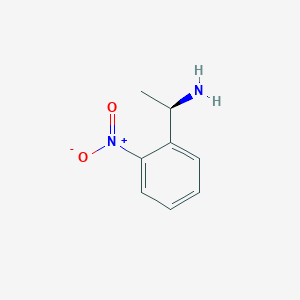
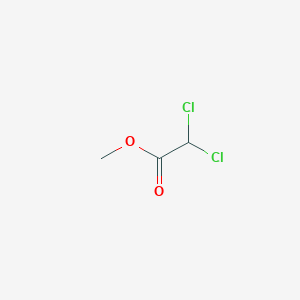
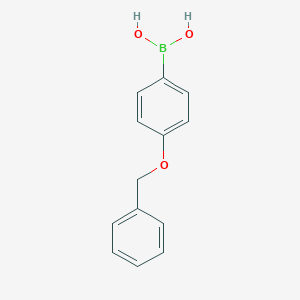
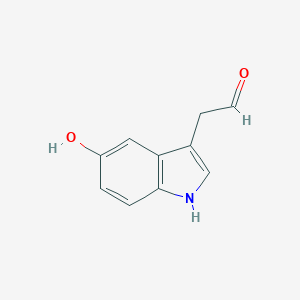
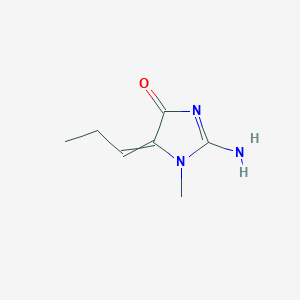
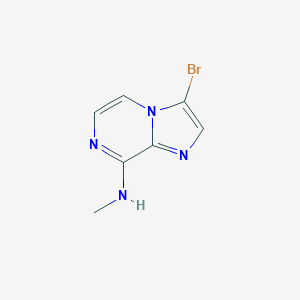
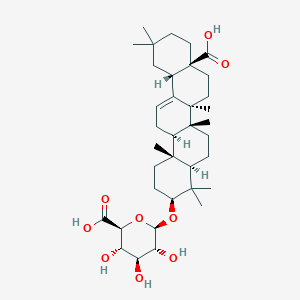
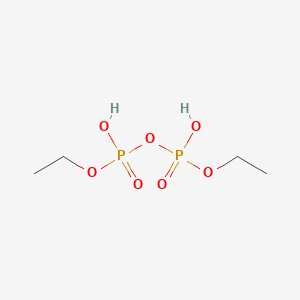

![1-Isocyanato-4-[3-(4-isocyanatophenoxy)-2,2-bis[(4-isocyanatophenoxy)methyl]propoxy]benzene](/img/structure/B51743.png)
